molecular formula C18H22N4 B14197178 2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine CAS No. 858661-70-8

2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine

Cat. No.: B14197178
CAS No.: 858661-70-8
M. Wt: 294.4 g/mol
InChI Key: CKFWLGJICCSOOX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with dimethyl groups and a piperidinyl-phenyl-ethenyl moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-{2-[4-(morpholin-1-yl)phenyl]ethenyl}-1,3,5-triazine: Similar structure but with a morpholine group instead of piperidine.

    2,4-Dimethyl-6-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1,3,5-triazine: Contains a pyrrolidine group instead of piperidine.

Uniqueness

2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine is unique due to its specific substitution pattern and the presence of the piperidinyl-phenyl-ethenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

858661-70-8

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2,4-dimethyl-6-[2-(4-piperidin-1-ylphenyl)ethenyl]-1,3,5-triazine

InChI

InChI=1S/C18H22N4/c1-14-19-15(2)21-18(20-14)11-8-16-6-9-17(10-7-16)22-12-4-3-5-13-22/h6-11H,3-5,12-13H2,1-2H3

InChI Key

CKFWLGJICCSOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)N3CCCCC3)C

Origin of Product

United States

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